

Application of N-(2-methylpropyl)deca-2,6,8-trienamide in insecticidal assays.

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Compound of Interest

Compound Name: *N-(2-methylpropyl)deca-2,6,8-trienamide*

Cat. No.: B1211005

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Application of N-(2-methylpropyl)deca-2,6,8-trienamide in Insecticidal Assays

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-methylpropyl)deca-2,6,8-trienamide, commonly known as Spilanthol or Affinin, is a bioactive N-alkylamide found in various plant species, notably *Acemella oleracea* (toothache plant) and *Salmea scandens*. This compound has garnered significant interest for its potent insecticidal properties, presenting a promising avenue for the development of bio-based pesticides. N-alkylamides, including Spilanthol, are known to exert their effects by targeting the nervous system of insects, primarily by modulating the function of voltage-gated sodium channels. This document provides detailed application notes and experimental protocols for the assessment of **N-(2-methylpropyl)deca-2,6,8-trienamide**'s insecticidal activity.

Data Presentation

The insecticidal efficacy of **N-(2-methylpropyl)deca-2,6,8-trienamide** and related N-isobutylamides has been quantified against various insect pests. The following tables summarize the key quantitative data from relevant studies.

Compound	Insect Species	Assay Type	LC50 Value	Source
N-(2-methylpropyl)deca-2,6,8-trienamide (Spilanthol)	Plutella xylostella (Diamondback moth)	Leaf Dip Assay	1.49 g/L	[1] [2]
(2E, 4E)-N-(2-methylpropyl)deca-2,4-dienamide (Pellitorine)	Coelaenomenodera lameensis (Oil palm leaf miner)	Contact Toxicity (Dipping)	0.491 mg/mL	

Compound/ Extract	Insect Species	Concentration	Mortality Rate (%)	Application Method	Source
N-isobutyl-(2E,4E,8Z,10E/Z)-dodecatetraenamides-rich extract	Spodoptera frugiperda (Fall armyworm)	0.30 mg/μL	63%	Topical (in situ)	
N-(2-methylpropyl)deca-2,6,8-trienamide (Spilanthol)	Plutella xylostella	2 g/L	95-100%	Leaf Dip Assay	[1] [2]
Methanolic seed extract of Spilanthus acmella	Plutella xylostella	5 g/L	60-70%	Leaf Dip Assay	[1] [2]
Hexane seed extract of Spilanthus acmella	Plutella xylostella	5 g/L	80-90%	Leaf Dip Assay	[1] [2]

Experimental Protocols

Detailed methodologies for conducting insecticidal assays with **N-(2-methylpropyl)deca-2,6,8-trienamide** are provided below. These protocols are based on established methods for evaluating the efficacy of insecticides.

Protocol 1: Leaf Dip Bioassay for Larvicidal Activity

This method is suitable for assessing the insecticidal activity of the compound against leaf-eating insect larvae, such as *Plutella xylostella*.^[3]

Materials:

- **N-(2-methylpropyl)deca-2,6,8-trienamide** (Spilanthol)
- Acetone or other suitable solvent
- Distilled water
- Triton X-100 or similar surfactant
- Cabbage leaves (or other host plant leaves)
- Petri dishes (90 mm diameter)
- Filter paper
- Second or third instar larvae of the target insect
- Forceps
- Micropipettes
- Beakers and flasks

Procedure:

- Preparation of Test Solutions:

- Prepare a stock solution of **N-(2-methylpropyl)deca-2,6,8-trienamide** in a suitable solvent (e.g., acetone).
- From the stock solution, prepare a series of dilutions to achieve the desired test concentrations (e.g., ranging from 0.1 g/L to 5 g/L).
- Add a surfactant (e.g., Triton X-100 at 0.1%) to each dilution to ensure even spreading on the leaf surface.
- A control solution should be prepared with the solvent and surfactant only.
- Leaf Disc Preparation and Treatment:
 - Cut fresh, untreated host plant leaves into discs of a standard size (e.g., 5 cm diameter).
 - Using forceps, dip each leaf disc into a test solution for a standardized time (e.g., 10-30 seconds).
 - Allow the treated leaf discs to air-dry completely on a clean, non-absorbent surface.
- Bioassay Setup:
 - Place a piece of moistened filter paper at the bottom of each Petri dish to maintain humidity.
 - Place one treated leaf disc in each Petri dish.
 - Carefully transfer a known number of insect larvae (e.g., 10-20) onto the leaf disc in each Petri dish using a fine paintbrush or forceps.
 - Seal the Petri dishes with perforated lids or parafilm to allow for air exchange.
- Incubation and Observation:
 - Incubate the Petri dishes under controlled conditions (e.g., $25 \pm 2^{\circ}\text{C}$, 65% relative humidity, and a 16:8 hour light:dark photoperiod).[3]

- Record larval mortality at regular intervals (e.g., 24, 48, and 72 hours) after treatment. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.
- Data Analysis:
 - Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula if necessary.
 - Determine the LC50 (lethal concentration required to kill 50% of the population) using probit analysis.

Protocol 2: Topical Application Bioassay

This method assesses the contact toxicity of the compound when applied directly to the insect's body.

Materials:

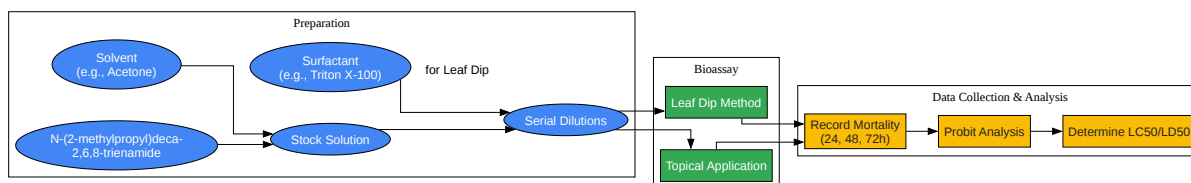
- **N-(2-methylpropyl)deca-2,6,8-trienamide**
- Acetone or other suitable volatile solvent
- Microsyringe or microapplicator
- Third or fourth instar larvae of the target insect
- Petri dishes
- Fresh host plant leaves (as a food source)
- CO₂ for anesthetizing insects (optional)

Procedure:

- Preparation of Test Solutions:
 - Prepare a series of concentrations of **N-(2-methylpropyl)deca-2,6,8-trienamide** in a volatile solvent like acetone.

- Insect Treatment:
 - Anesthetize the larvae briefly with CO₂ if necessary to facilitate handling.
 - Using a microsyringe, apply a small, precise volume (e.g., 1 μ L) of the test solution to the dorsal thoracic region of each larva.
 - The control group should be treated with the solvent only.
- Post-Treatment Care and Observation:
 - Place the treated larvae in Petri dishes containing fresh, untreated host plant leaves for food.
 - Maintain the Petri dishes under the same controlled conditions as in the leaf dip bioassay.
 - Record mortality at 24, 48, and 72 hours post-application.
- Data Analysis:
 - Calculate the percentage mortality for each dose.
 - Determine the LD₅₀ (lethal dose required to kill 50% of the population) using probit analysis.

Mandatory Visualizations



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Caption: Experimental workflow for insecticidal assays.

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References

- 1. Insecticidal Toxicity of Spilanthol from *Spilanthes acmella* Murr. against *Plutella xylostella* L. [scirp.org]
- 2. scielo.br [scielo.br]
- 3. Insecticidal Toxicity of Spilanthol from *Spilanthes acmella* Murr. against *Plutella xylostella* L. [scirp.org]
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